

An In-depth Technical Guide to the Properties of Hassium-271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the synthetic isotope Hassium-271 (²⁷¹Hs). Due to its extreme instability and the production of only a few atoms to date, the experimental data is limited and, in some cases, associated with significant uncertainty. This document collates the available information from peer-reviewed sources and nuclear data repositories, presenting it in a structured format for ease of reference and comparison.

Core Nuclear and Atomic Properties

Hassium-271 is a superheavy, artificial radionuclide of the element hassium, which has the atomic number 108. The study of such nuclides is crucial for understanding the limits of nuclear stability and the properties of matter under extreme conditions.

Quantitative Data Summary

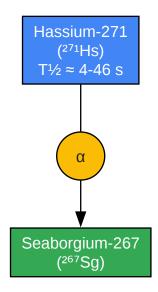
The following tables summarize the key quantitative data for Hassium-271.

General Properties	
Symbol	²⁷¹ Hs
Atomic Number (Z)	108[1]
Mass Number (A)	271[1]
Neutron Number (N)	163[1]
Mass and Energy Properties	
Isotopic Mass	271.13717(32) u[1][2]
Mass Excess	127.77303 MeV[1][2]
Nuclear Binding Energy	1975.06048078 MeV (per nucleus)[1]
Binding Energy per Nucleon	7.28804605 MeV[1]
Radioactive Decay Properties	
Half-Life (T½)	~4 - 46 s (Note: This value has considerable uncertainty due to a low number of measurements)[1][3]
Decay Mode	Alpha (α) decay[1][3]
Daughter Isotope	Seaborgium-267 (²⁶⁷ Sg)[1][3]

Experimental Protocols: Synthesis of Hassium-271

The synthesis of Hassium-271 is achieved through heavy-ion induced fusion reactions. These experiments are conducted in specialized facilities equipped with particle accelerators and sophisticated detection systems capable of identifying single atoms. The primary method employed for producing neutron-rich hassium isotopes like ²⁷¹Hs is "hot fusion".

Methodology: Hot Fusion Reaction


- Projectile and Target Selection: Hassium-271, along with isotopes ²⁶⁹Hs and ²⁷⁰Hs, can be produced by bombarding a target of Curium-248 (²⁴⁸Cm) with a beam of Magnesium-26 (²⁶Mg) ions.
- Ion Beam Acceleration: The ²⁶Mg ions are accelerated to a specific energy in a linear accelerator or cyclotron. The precise energy is crucial to overcome the Coulomb barrier between the projectile and target nuclei, facilitating fusion.
- Target Interaction: The high-energy beam of ²⁶Mg ions is directed onto the rotating ²⁴⁸Cm target. The fusion of a projectile and a target nucleus forms a highly excited compound nucleus.
- Evaporation Channels: The compound nucleus de-excites by emitting a number of neutrons (a process known as evaporation). The synthesis of ²⁷¹Hs is the result of a 3-neutron evaporation channel from the compound nucleus ²⁷⁴Hs.
- Separation and Detection: The resulting hassium atoms, recoiling from the target, are separated from the unreacted beam particles and other reaction byproducts using a velocity filter or a gas-filled recoil separator. These separators use magnetic and electric fields to guide the desired nuclei to a detector system. The identification of ²⁷¹Hs is confirmed by observing its characteristic alpha decay to ²⁶⁷Sg and the subsequent decay chain of the daughter and granddaughter nuclides.

Visualizations

Nuclear Decay of Hassium-271

The primary decay mode of Hassium-271 is alpha decay, where it emits an alpha particle (a helium nucleus) and transforms into Seaborgium-267.

Click to download full resolution via product page

Caption: Alpha decay of Hassium-271 to Seaborgium-267.

Experimental Workflow for Superheavy Element Synthesis

The following diagram illustrates the general workflow for the synthesis and identification of a superheavy element like Hassium-271.

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of superheavy elements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. britannica.com [britannica.com]
- 2. Hassium | Hs (Element) PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopes of hassium Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Hassium-271]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144576#what-are-the-properties-of-hassium-271]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com